

M8 Metabolite of Carvedilol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M8 metabolite of Carvedilol-d5	
Cat. No.:	B12403492	Get Quote

An In-depth Examination of the Synthesis, Characterization, and Quantification of a Key Carvedilol Metabolite

This technical guide provides a comprehensive overview of the M8 metabolite of Carvedilol, identified as 8-hydroxycarvedilol, and its deuterated (d5) internal standard. It is intended for researchers, scientists, and drug development professionals engaged in the study of Carvedilol metabolism and pharmacokinetics. This document outlines the metabolic pathway, physicochemical properties, and detailed analytical methodologies for the quantification of this metabolite.

Introduction to Carvedilol and its Metabolism

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and heart failure. It is administered as a racemic mixture and undergoes extensive metabolism in the liver. The primary metabolic pathways include aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.

Side-chain oxidation of Carvedilol leads to the formation of two inactive hydroxylated metabolites: 1-hydroxycarvedilol and 8-hydroxycarvedilol (M8).[1] The enzyme primarily responsible for the formation of the M8 metabolite is CYP1A2.[1] While the pharmacological activity of the M8 metabolite is considered insignificant compared to the parent drug and other metabolites like 4'- and 5'-hydroxyphenyl carvedilol, its accurate quantification is crucial for a complete understanding of Carvedilol's metabolic profile and for conducting comprehensive



pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as the **M8 metabolite of Carvedilol-d5**, is essential for accurate bioanalysis by mass spectrometry.

Physicochemical Properties

The M8 metabolite of Carvedilol is 8-hydroxycarvedilol. Its deuterated form, **M8 metabolite of Carvedilol-d5**, is used as an internal standard in quantitative bioanalysis. The key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of 8-

Hvdroxvcarvedilol (M8 Metabolite)

Property	Value	Source
Chemical Name	5-[2-hydroxy-3-[2-(2- methoxyphenoxy)ethylamino]p ropoxy]-9H-carbazol-1-ol	PubChem
Molecular Formula	C24H26N2O5	[2]
Molecular Weight	422.5 g/mol	[2]
CAS Number	159426-95-6	[2][3]
Appearance	Pale Red to Light Red Solid	[3]
Melting Point	>130°C (decomposition)	[3]
Solubility	DMSO (Slightly)	[3]

Table 2: Physicochemical Properties of M8 Metabolite of Carvedilol-d5

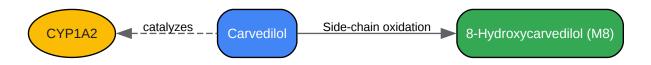


Property	Value	Source
Chemical Name	5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino] propoxy-d5]-9H-carbazol-1-ol	Inferred
Molecular Formula	C24H21D5N2O5	Commercial Suppliers
Molecular Weight	427.5 g/mol	LGC Standards
CAS Number	Not widely available	-
Appearance	Typically a solid	-
Purity	>98% (typical for reference standards)	-
Isotopic Enrichment	>99% deuterium (typical)	-

Note: Detailed Certificate of Analysis data for the **M8 metabolite of Carvedilol-d5** reference standard, including precise purity and isotopic enrichment, should be obtained from the supplier.

Metabolic Pathway of Carvedilol to M8 Metabolite

The formation of the M8 metabolite (8-hydroxycarvedilol) from Carvedilol occurs through sidechain oxidation, a phase I metabolic reaction. This process is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.



Click to download full resolution via product page

Carvedilol Metabolism to M8 Metabolite

Synthesis of M8 Metabolite of Carvedilol-d5 Reference Standard



A specific, detailed synthesis protocol for 8-hydroxycarvedilol-d5 is not readily available in the public domain. However, a general synthetic strategy would likely involve the following key steps:

- Synthesis of a Deuterated Precursor: A suitable starting material, such as a deuterated analog of a key intermediate in the Carvedilol synthesis, would be prepared. Deuterium atoms are typically introduced at non-exchangeable positions to ensure the stability of the label.
- Synthesis of 8-Hydroxycarvedilol Scaffold: The synthesis of the 8-hydroxycarvedilol core structure would be carried out. This may involve multi-step organic synthesis to construct the carbazole ring system with a hydroxyl group at the 8-position.
- Coupling with the Deuterated Side Chain: The deuterated side-chain precursor would then be coupled to the 8-hydroxycarvedilol scaffold to yield the final product, 8-hydroxycarvedilolds.
- Purification and Characterization: The final product would be purified using chromatographic techniques such as HPLC. Its identity and purity would be confirmed by analytical methods including mass spectrometry (to confirm the molecular weight and isotopic enrichment) and NMR spectroscopy (to confirm the structure and position of the deuterium labels).

Experimental Protocol: Quantification of M8 Metabolite in Biological Matrices by LC-MS/MS

The following is a representative experimental protocol for the quantification of the M8 metabolite (8-hydroxycarvedilol) in human plasma using a stable isotope-labeled internal standard (**M8 metabolite of Carvedilol-d5**). This protocol is a composite based on published methods for Carvedilol and its other metabolites.

Sample Preparation (Solid-Phase Extraction - SPE)

- Spiking: To 100 μL of human plasma, add the **M8 metabolite of Carvedilol-d5** internal standard solution.
- Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed by water.



- Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with an appropriate solution (e.g., 0.1 N HCl in water) to remove interferences.
- Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 2% ammonia in methanol).
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions



Parameter	Typical Conditions	
LC System	UPLC or HPLC system	
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile or Methanol	
Gradient	A suitable gradient to separate the analyte from matrix components	
Flow Rate	0.3 - 0.5 mL/min	
Column Temperature	25 - 40 °C	
Injection Volume	5 - 10 μL	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	To be determined by direct infusion of the analyte and internal standard. For Carvedilol-d5, a known transition is m/z 412.2 > 105.1.[4] A similar fragmentation pattern would be expected for the M8-d5 metabolite.	
Source Temperature	~500 °C	
Ion Spray Voltage	~5500 V	

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.
- Linearity: A linear relationship between concentration and response over a defined range.

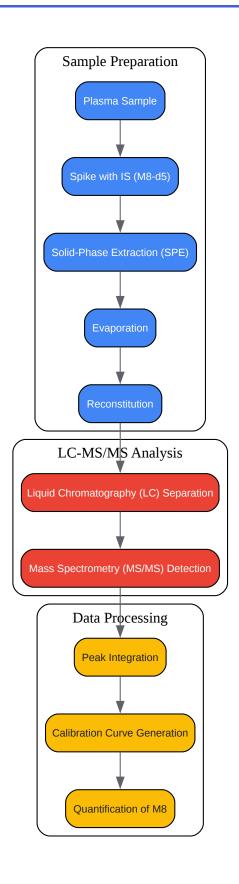


- Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
- · Recovery: Consistent and reproducible extraction recovery.
- Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
- Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of the M8 metabolite of Carvedilol.





Click to download full resolution via product page

LC-MS/MS Analytical Workflow for M8 Metabolite



Conclusion

The M8 metabolite of Carvedilol (8-hydroxycarvedilol) is a product of side-chain oxidation, primarily mediated by CYP1A2. While considered pharmacologically inactive, its accurate measurement is vital for a thorough understanding of Carvedilol's disposition. The use of a stable isotope-labeled internal standard, the **M8 metabolite of Carvedilol-d5**, coupled with a validated LC-MS/MS method, enables reliable quantification in biological matrices. This technical guide provides a foundational understanding and practical framework for researchers working with this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ClinPGx [clinpgx.org]
- 2. 8-Hydroxycarvedilol | C24H26N2O5 | CID 9979639 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy Carvedilol | 159426-95-6 [chemicalbook.com]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M8 Metabolite of Carvedilol-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403492#m8-metabolite-of-carvedilol-d5-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com